molecular formula C10H15N5O4S2 B14172276 N-Cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide CAS No. 73032-73-2

N-Cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide

Cat. No.: B14172276
CAS No.: 73032-73-2
M. Wt: 333.4 g/mol
InChI Key: DHQXEUBFXWXKLH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide typically involves the reaction of cyclohexylamine with 5-sulfamoyl-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or thiols.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various physiological effects, such as decreased intraocular pressure in the case of glaucoma treatment.

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: Another carbonic anhydrase inhibitor with a similar thiadiazole structure.

    Methazolamide: A related compound with similar enzyme inhibitory properties.

    Dorzolamide: Another sulfonamide-based carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness

N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is unique due to its specific substitution pattern, which can confer distinct properties such as increased lipophilicity or altered binding affinity to target enzymes. This uniqueness can make it a valuable compound for developing new therapeutic agents or materials with specialized functions.

Properties

CAS No.

73032-73-2

Molecular Formula

C10H15N5O4S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C10H15N5O4S2/c11-21(18,19)10-15-14-9(20-10)13-8(17)7(16)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,16)(H2,11,18,19)(H,13,14,17)

InChI Key

DHQXEUBFXWXKLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=NN=C(S2)S(=O)(=O)N

Origin of Product

United States

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